molecular formula C11H22O4Si B100812 Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester CAS No. 17962-38-8

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester

Cat. No. B100812
CAS RN: 17962-38-8
M. Wt: 246.37 g/mol
InChI Key: ZEOGFXACYDZIKN-UHFFFAOYSA-N
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Description

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester is a chemical compound with the molecular formula C11H22O4Si . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane . Another method involves TMSCl and lithium sulfide (Li2S) in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a propanedioic acid moiety, a trimethylsilyl group, and a diethyl ester group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of amide, ester, anhydride, and chloride derivatives . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, as a specific chemical entity, did not directly appear in the reviewed literature. However, its structural relatives and the processes it may be involved in or result from have been discussed extensively in the context of biotechnological routes and chemical synthesis. The focus here is on the transformation of biomass-derived compounds into valuable chemicals, including esters, through both chemical and biotechnological processes.

Biotechnological routes based on lactic acid production from biomass underscore the transformation of sugars present in biomass into lactic acid, which serves as a feedstock for green chemistry applications. This process enables the synthesis of various chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through biotechnological routes. These developments highlight the potential of using lactic acid derivatives, including various esters, for producing biodegradable polymers and other green chemicals, presenting a sustainable alternative to traditional chemical synthesis methods (Gao, Ma, & Xu, 2011).

Downstream Processing of Biologically Produced Diols

The downstream processing of biologically produced diols, such as 1,3-propanediol, from fermentation broth is significant due to its application in the production of polymers and other chemicals. The recovery and purification processes of these diols, including 1,3-propanediol, involve methods like evaporation, distillation, and extraction, which are crucial for achieving high purity and yield. These processes demonstrate the complexity and cost considerations involved in biotechnological production, highlighting the need for improved methods to enhance efficiency and reduce costs (Xiu & Zeng, 2008).

Catalytic Conversion of Glycerol to Propanediols

The catalytic conversion of glycerol to 1,3-propanediol is a promising synthetic route that utilizes glycerol, a renewable resource, for the production of valuable chemicals. This process, catalyzed by heterogeneous catalysts, aims to offer a more efficient and competitive method for the production of 1,3-propanediol, which has applications in plastics, pharmaceuticals, and textile industries. The review of chemical routes for 1,3-propanediol production evaluates process variables and the influence of catalysts, highlighting the potential of platinum, iridium, and copper as catalysts for this conversion. This research direction underscores the importance of optimizing operating conditions and reactor types for cost-effective production (Da Silva Ruy et al., 2020).

properties

IUPAC Name

diethyl 2-(trimethylsilylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOGFXACYDZIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066284
Record name Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester
Source EPA DSSTox
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Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester

CAS RN

17962-38-8
Record name 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate
Source CAS Common Chemistry
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Record name Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester
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Record name Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester
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Record name Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(trimethylsilyl)methyl]malonate
Source European Chemicals Agency (ECHA)
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Record name PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER
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